2-(4-Methoxyphenyl)-2-oxoethyl acetate
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl acetate can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as mesoporous sulfated zirconia can be employed to facilitate the esterification reaction . The use of advanced purification techniques, including chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl acetate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxyphenylacetate
- 2-(4-Methoxyphenyl)acetamide
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNYQWIMWIBATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290211 | |
Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58518-78-8 | |
Record name | 58518-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxyphenyl)-2-oxoethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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